2-Hidroxipropil laurato

Descripción general

Descripción

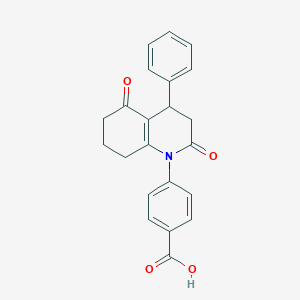

2-Hydroxypropyl laurate is a chemical compound that is not directly studied in the provided papers. However, there is a related compound, 3-chloro-2-hydroxypropyl laurate, which is mentioned as an intermediate in the synthesis of a novel betaine type asphalt emulsifier . This compound is structurally similar to 2-hydroxypropyl laurate, with the addition of a chlorine atom. The papers provided focus on various laurate compounds and their applications, such as in the formation of monolayers at the air-water interface and as emulsifiers in asphalt .

Synthesis Analysis

The synthesis of a related compound, 3-chloro-2-hydroxypropyl laurate, involves an esterification reaction between lauric acid and epichlorohydrin, followed by reactions with dimethylamine and sodium chloroacetate . The optimum conditions for the esterification step were determined to be a reaction temperature of 80°C, a reaction time of 6 hours, and a specific mole ratio of reactants and catalyst. The yield of this step was reported to be 97.1% under these conditions .

Molecular Structure Analysis

While the molecular structure of 2-hydroxypropyl laurate is not directly analyzed in the provided papers, the structure of 3-chloro-2-hydroxypropyl laurate was confirmed using FTIR and 1H NMR techniques . These methods are commonly used to determine the chemical structure and confirm the identity of synthesized compounds.

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for 2-hydroxypropyl laurate. However, the synthesis of 3-chloro-2-hydroxypropyl laurate and its use as an asphalt emulsifier suggest that laurate derivatives can participate in various chemical reactions, including esterification and complex formation . The reaction mechanism proposed for the synthesis of 3-chloro-2-hydroxypropyl laurate includes the formation of an ester bond and subsequent reactions to introduce the betaine functional group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxypropyl laurate are not discussed in the provided papers. However, the study of 3-chloro-2-hydroxypropyl laurate revealed that the critical micelle concentration (CMC) of the final emulsifier product is 7.4×10^-4 mol/L, and the surface tension at CMC is 30.85 mN/m . These properties are important for the application of surfactants and emulsifiers in industrial processes.

Aplicaciones Científicas De Investigación

Modificación de Celulosa

El 2-Hidroxipropil laurato se puede utilizar en la modificación de la celulosa, un polímero natural. Este compuesto se puede utilizar para producir celulosa 3-aliloxi-2-hidroxipropil (AHP-celulosas), que tiene un control mejorado y mejores cualidades físicas . Esta celulosa modificada se puede utilizar en diversas aplicaciones, incluida la producción de polímeros sintéticos .

Uso en Ésteres de Almidón

Los ésteres de almidón son otra área donde se puede aplicar el this compound. El compuesto se puede utilizar en la esterificación del almidón, alterando la estructura de los gránulos de almidón y mejorando sus aplicaciones .

Producción de Polímeros Sintéticos

Como se mencionó en la modificación de la celulosa, el this compound también se puede utilizar en la producción de polímeros sintéticos . Estos polímeros pueden tener una amplia gama de aplicaciones, desde la ciencia de los materiales hasta la biotecnología .

Desarrollo de Técnicas de Procesamiento Ecológicas

El uso de this compound en la modificación de la celulosa puede contribuir al desarrollo de técnicas de procesamiento ecológicas . Esto es particularmente importante en el contexto de la sostenibilidad y la preservación del medio ambiente .

Mejora de la Conductividad y la Resistencia a la Tracción

En el contexto de la ciencia de los materiales, el this compound se puede utilizar para mejorar la conductividad y la resistencia a la tracción de ciertos materiales . Esto puede ser particularmente útil en el desarrollo de baterías flexibles .

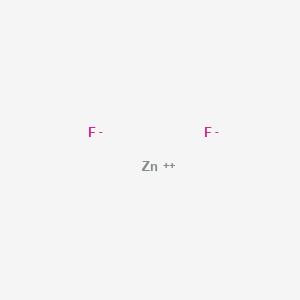

Uso en Baterías Flexibles de Zn-aire

Como resultado de su capacidad para mejorar la conductividad y la resistencia a la tracción, el this compound se puede utilizar en el desarrollo de baterías flexibles de Zn-aire

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Hydroxypropyl laurate, also known as 2-Hydroxypropyl dodecanoate, is a compound that is often used in various applications due to its properties . .

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by various factors, including its formulation and the specific route of administration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxypropyl laurate. For instance, under strong acid or strong alkali conditions, the compound can be easily hydrolyzed . .

Propiedades

IUPAC Name |

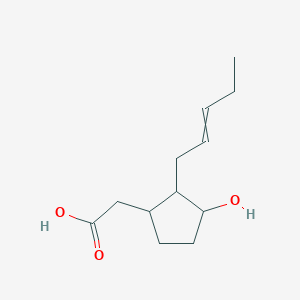

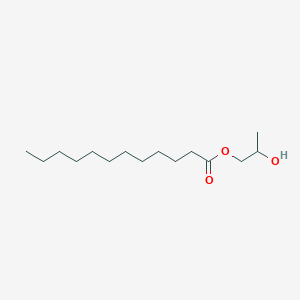

2-hydroxypropyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-13-14(2)16/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIZVZJETFVJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

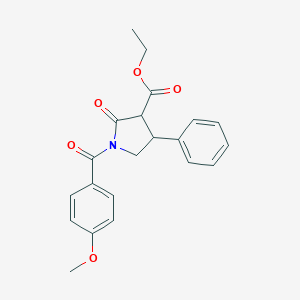

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

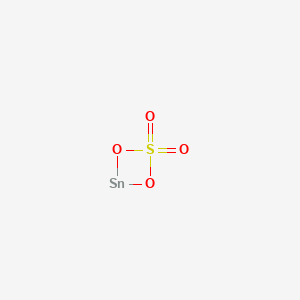

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881006 | |

| Record name | 2-Hydroxypropyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142-55-2, 27194-74-7 | |

| Record name | 2-Hydroxypropyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 2-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, monoester with 1,2-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4AW13H75T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the synthesis of the betaine-type asphalt emulsifier leverage the properties of 2-hydroxypropyl laurate?

A1: The research focuses on synthesizing a novel betaine-type asphalt emulsifier, 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate. This synthesis involves a multi-step process where 2-hydroxypropyl laurate is a key intermediate product. [] The researchers first synthesize 3-chloro-2-hydroxypropyl laurate from lauric acid and epichlorohydrin. This intermediate is then further reacted with dimethylamine and sodium chloroacetate to yield the final betaine-type emulsifier. The presence of both hydrophilic (betaine group) and hydrophobic (laurate chain) components in the final structure, derived from 2-hydroxypropyl laurate, is crucial for its function as an effective asphalt emulsifier. []

Q2: What analytical techniques were employed to study the synthesis of 3-chloro-2-hydroxypropyl laurate?

A2: The researchers utilized a combination of online Fourier-transform infrared spectroscopy (FTIR) and 1H Nuclear Magnetic Resonance (1H NMR) to characterize the synthesized compounds. Online FTIR monitoring provided real-time insights into the reaction progress and facilitated the identification of byproducts formed during the synthesis of 3-chloro-2-hydroxypropyl laurate. [] The study of the reaction mechanism and the confirmation of the final product structure were achieved through 1H NMR analysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.